molecular formula C9H19NO2 B7859617 Tert-butyl 2-methyl-2-(methylamino)propanoate

Tert-butyl 2-methyl-2-(methylamino)propanoate

Cat. No. B7859617
M. Wt: 173.25 g/mol
InChI Key: SPLYJXCZRVHKKP-UHFFFAOYSA-N
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Description

“Tert-butyl 2-methyl-2-(methylamino)propanoate” is a chemical compound with the CAS Number: 1173397-14-2 . It has a molecular weight of 159.23 . The IUPAC name for this compound is tert-butyl 2-(methylamino)propanoate . The compound is typically stored at 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H227, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

tert-butyl 2-methyl-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2,3)12-7(11)9(4,5)10-6/h10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYJXCZRVHKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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